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Sulfobromophthalein sodium

Cat. No.: B7799163
M. Wt: 838.0 g/mol
InChI Key: HXUITPQMHVLBNV-LIYVDSPJSA-L
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Description

Contextualizing the Historical Significance of Sulfobromophthalein (B1203653) Sodium as a Biochemical Probe

Historically, Sulfobromophthalein sodium was widely utilized as a key agent in a common liver function test. drugbank.comnih.gov The "BSP test" was a cornerstone in the diagnostic evaluation of hepatic function for many years. The rate at which the liver could clear this dye from the bloodstream provided a valuable, albeit indirect, measure of its functional capacity. scispace.com The test's utility stemmed from the liver's central role in the metabolism and excretion of BSP. scispace.com This historical application of BSP as a diagnostic tool laid the groundwork for its subsequent and more detailed investigation as a biochemical probe to unravel the intricate mechanisms of hepatic physiology.

Conceptual Framework for Understanding this compound in Liver Physiology Research

The journey of this compound through the liver provides a window into several critical physiological processes. This journey can be conceptualized into four key stages:

Hepatic Uptake: BSP is transported from the blood into the liver cells (hepatocytes). This process is mediated by specific transporters on the hepatocyte membrane, primarily the organic anion-transporting polypeptide (Oatp) family. oup.com

Intracellular Storage: Once inside the hepatocyte, BSP binds to intracellular proteins, which facilitates its temporary storage before further processing.

Conjugation: A crucial step in BSP metabolism is its conjugation with glutathione (B108866), a tripeptide. scispace.com This reaction is catalyzed by the enzyme glutathione S-transferase (GST). scispace.comjci.org Conjugation renders the BSP molecule more water-soluble, which is essential for its subsequent excretion.

This multi-step process highlights the complex interplay of transport, metabolism, and excretion that defines the liver's ability to handle foreign compounds.

Overview of Current Research Landscape and Key Unanswered Questions Regarding this compound

While the BSP test is now largely historical, research into the compound's interaction with the liver continues to yield valuable insights. Current research often utilizes BSP as a model compound to investigate various aspects of liver function and dysfunction. For instance, studies continue to explore the regulation of the transporters and enzymes involved in BSP clearance. oup.com

However, several key questions remain unanswered. The precise interplay and regulation of the different transporters involved in both the uptake and efflux of BSP and its conjugates are still being fully elucidated. drugbank.comle.ac.uk The exact mechanisms by which certain disease states or drugs interfere with specific steps of BSP transport and metabolism are also areas of active investigation. le.ac.uk Furthermore, understanding the age-related decline in the liver's ability to handle compounds like BSP continues to be a topic of research. nih.gov

Scope and Objectives of Academic Inquiry into this compound Mechanisms

The primary objective of ongoing academic inquiry into this compound is to leverage its well-characterized hepatic journey to understand broader principles of liver physiology and pathophysiology. By studying how the liver processes BSP, researchers can gain insights into:

The function and regulation of hepatic organic anion transport systems. oup.com

The mechanisms of drug-induced liver injury.

The pathophysiology of inherited and acquired liver diseases that affect transport and metabolism. scispace.com

The processes of detoxification and biliary excretion of both endogenous and exogenous compounds.

In essence, this compound serves as a valuable scientific tool, allowing for the detailed dissection of fundamental hepatic processes. The knowledge gained from this research has implications far beyond the compound itself, contributing to a deeper understanding of liver health and disease.

Research Findings on this compound Metabolism

The following table summarizes key findings from studies on the metabolism and transport of this compound.

Finding Experimental Model Key Implication Citation
BSP is primarily metabolized in the liver through conjugation with glutathione.Rat, HumanThis conjugation step is critical for making BSP more water-soluble and facilitating its excretion into the bile. scispace.com
The enzyme glutathione S-transferase (GST) catalyzes the conjugation of BSP with glutathione.Rat Liver HomogenatesThis identified the specific enzyme responsible for a key step in BSP metabolism. scispace.comjci.org
The transport of BSP into hepatocytes is mediated by the organic anion-transporting polypeptide (Oatp) family of transporters.MiceThis finding pinpointed the specific protein family responsible for the initial uptake of BSP from the blood into the liver. oup.com
The biliary excretion of conjugated BSP is the rate-limiting step in its overall clearance.Perfused Rat LiverThis highlights the importance of the active transport process across the canalicular membrane in determining how quickly BSP is removed from the body. nih.gov
In rats fed a protein-free diet, the impaired conjugation of BSP leads to a decrease in its biliary excretion.RatsThis demonstrates the crucial role of adequate nutrition and glutathione availability for efficient liver detoxification processes. ebm-journal.org
Chromatographic analysis of bile after BSP injection reveals multiple metabolic derivatives.RatThis indicates that the metabolism of BSP is a multi-step process resulting in several different chemical forms. physiology.orgphysiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H8Br4Na2O10S2 B7799163 Sulfobromophthalein sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUITPQMHVLBNV-LIYVDSPJSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br4Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Interactions of Sulfobromophthalein Sodium

Mechanisms of Hepatic Uptake of Sulfobromophthalein (B1203653) Sodium

The hepatic uptake of sulfobromophthalein sodium (BSP) is a complex process mediated by specific protein transporters located on the sinusoidal membrane of hepatocytes. This carrier-mediated process is crucial for the efficient clearance of BSP from the bloodstream into the liver for subsequent biotransformation and excretion. The primary family of transporters involved in this process are the Organic Anion Transporting Polypeptides (OATPs).

Identification and Characterization of Organic Anion Transporting Polypeptides (OATPs) Interacting with this compound

Several members of the OATP superfamily have been identified as key players in the hepatic uptake of BSP. In humans, these are primarily OATP1B1, OATP1B3, and OATP2B1, which are expressed on the basolateral (sinusoidal) membrane of hepatocytes. wikipedia.orgsolvobiotech.comsolvobiotech.com These transporters are responsible for the initial step of moving BSP from the blood into the liver cells.

Studies have shown that OATP1B1 and OATP1B3 are significant contributors to the hepatic disposition of a wide range of drugs and endogenous compounds, including BSP. wikipedia.orgnih.gov OATP2B1 also plays a role in the hepatic uptake of many xenobiotics, including sulfobromophthalein. solvobiotech.com Research using in vitro cell-based assays has demonstrated that BSP is a substrate for all three of these transporters. nih.gov The affinity of these transporters for BSP can be quantified by their Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the transporter for the substrate.

Kinetic Parameters of Human OATPs for this compound
TransporterReported Km (μM)Reference
OATP1B1Varies depending on substrate used in inhibition studies nih.gov
OATP2B10.7 nih.gov

The interaction between BSP and these OATPs is competitive, meaning that other substances that are also substrates or inhibitors of these transporters can affect the rate of BSP uptake. For instance, drugs like rifampin and cyclosporin A are known inhibitors of OATPs and can significantly reduce the hepatic clearance of BSP. nih.gov

Role of Other Membrane Transporters in this compound Influx Kinetics

Furthermore, the uptake of BSP is not solely dependent on a simple concentration gradient. Studies have indicated that the transport process is facilitated and can be influenced by ion gradients, suggesting a possible electrogenic component to the transport. nih.gov For example, the presence of an inwardly directed chloride ion gradient has been shown to enhance BSP transport. nih.gov

In addition to the OATP family, other proteins on the hepatocyte membrane have been implicated in the binding and transport of organic anions like BSP. These include bilitranslocase and organic anion-binding protein. nih.gov The concerted action of these different transporters likely contributes to the efficient and rapid uptake of BSP from the circulation.

Regulation of this compound Uptake Transport Proteins at the Cellular Level

The function and expression of the transport proteins responsible for BSP uptake are subject to regulation at the cellular level. This regulation can occur through various mechanisms, including transcriptional control and post-translational modifications, which can ultimately affect the rate of BSP clearance.

The expression of OATP1B1 and OATP1B3 is regulated by various transcription factors, including hepatic nuclear factors (HNFs). mdpi.com Hormonal regulation also plays a role, as the expression of some OATPs is known to be age- and sex-dependent. solvobiotech.com

At the post-translational level, the activity of these transporters can be modulated. For example, the electroneutral uptake of BSP in rat liver plasma membrane vesicles has been shown to be stimulated by ATP. nih.gov This stimulation is dependent on ATP hydrolysis and appears to involve the activity of protein kinase C (PKC), suggesting a role for phosphorylation in the regulation of BSP transport. nih.gov The immunosuppressant drug cyclosporin A has been shown to cause a long-lasting inhibition of BSP hepatic uptake in rats, not by altering the expression of the transporters, but by modulating their function. nih.gov

Inhibitors of this compound Hepatic Uptake
InhibitorMechanism of InhibitionReference
Rose bengalCompetitive nih.gov
Indocyanine greenCompetitive nih.gov
DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid)Non-competitive nih.gov
Cyclosporin AFunctional modulation of transporters nih.gov
RifampinCompetitive inhibition of OATPs nih.gov
RitonavirSubstrate-dependent inhibition of OATP1B1 nih.gov
GemfibrozilSubstrate-dependent inhibition of OATP1B1 nih.gov
ErythromycinSubstrate-dependent inhibition of OATP1B1 nih.gov

Intracellular Biotransformation and Conjugation Pathways of this compound

Once inside the hepatocyte, this compound undergoes biotransformation, a crucial step that facilitates its elimination from the body. The primary metabolic pathway for BSP is conjugation with the endogenous tripeptide, glutathione (B108866) (GSH).

Glutathione S-Transferase (GST) Mediated Conjugation Pathways for this compound

The conjugation of BSP with glutathione is an enzymatic reaction catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.gov This reaction involves the formation of a thioether linkage between the sulfhydryl group of glutathione and an electrophilic site on the BSP molecule. nih.gov GSTs are abundant in the liver and play a critical role in the detoxification of a wide variety of xenobiotics and endogenous compounds. The conjugation reaction renders the BSP molecule more water-soluble and less toxic, preparing it for excretion into the bile.

Characterization of this compound Metabolites and Conjugates

The major metabolite of this compound is its glutathione conjugate. scispace.com Chromatographic studies of bile from individuals administered BSP have shown that a significant portion of the excreted dye is in this conjugated form. scispace.comnih.gov The structure of the sulfobromophthalein-glutathione conjugate has been characterized and is available in public chemical databases. nih.gov

While the glutathione conjugate is the predominant metabolite, other minor metabolites have been detected in bile and urine. scispace.com These metabolites are also chromatographically distinct from the parent BSP molecule. However, their exact structures and the pathways leading to their formation are less well-characterized compared to the well-established glutathione conjugation pathway. The absorption spectra in the visible range and the indicator properties of the metabolic products are indistinguishable from those of the parent BSP molecule. scispace.com

Enzymatic Kinetics of this compound Biotransformation in Cellular Systems

The biotransformation of this compound (BSP) within cellular systems, primarily hepatocytes, is a critical step preceding its biliary excretion. This process is predominantly characterized by the conjugation of BSP with endogenous molecules, a reaction catalyzed by specific enzymes. The primary pathway for BSP metabolism is its conjugation with glutathione (GSH), a reaction facilitated by the family of enzymes known as glutathione S-transferases (GSTs) nih.govmdpi.com. This conjugation renders the lipophilic BSP molecule more water-soluble, preparing it for transport out of the hepatocyte. mdpi.com

The kinetics of this enzymatic process have been subject to detailed investigation. Studies in perfused rat livers have elucidated the apparent kinetic parameters for the formation of the BSP-glutathione conjugate (BSP-GSH). The reaction follows Michaelis-Menten kinetics, characterized by a maximum velocity (Vmax) and a Michaelis constant (Km). The Vmax represents the maximum rate of the enzymatic reaction at saturating substrate concentrations, while the Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

In one study, the formation of BSP-GSH demonstrated an apparent Vmax of 22 nmol/min/g of liver tissue and a very low apparent KM of 0.05 µM. nih.gov This low Km value suggests a high affinity of the glutathione S-transferase enzymes for sulfobromophthalein, allowing for efficient conjugation even at low intracellular concentrations of the dye. nih.gov The uptake of the BSP-GSH conjugate itself into isolated hepatocytes also appears to be a saturable process, with an apparent Km of 4 µM and a Vmax of 0.16 nmol x mg protein⁻¹ x min⁻¹. nih.gov

Table 1: Kinetic Parameters of this compound (BSP) Biotransformation

Parameter Value System/Condition
BSP-GSH Conjugate Formation
Apparent Vmax 22 nmol/min/g Perfused Rat Liver
Apparent KM 0.05 µM Perfused Rat Liver
BSP-GSH Conjugate Uptake
Apparent Km 4 µM Isolated Hepatocytes
Apparent Vmax 0.16 nmol x mg protein⁻¹ x min⁻¹ Isolated Hepatocytes

Biliary Excretion Pathways for this compound

Involvement of ATP-Binding Cassette (ABC) Transporters in this compound Efflux

The biliary excretion of the BSP-GSH conjugate is mediated by specific protein transporters located on the apical membrane of the hepatocyte. These transporters belong to the ATP-binding cassette (ABC) superfamily, which are primary active transporters that utilize the energy from ATP hydrolysis to move substrates across cellular membranes. ebmconsult.combioivt.com

The key transporter responsible for the efflux of BSP and its conjugates into the bile is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. nih.govsolvobiotech.com MRP2 is a unidirectional efflux pump that primarily transports organic anions, with a high affinity for glucuronate and glutathione conjugates. solvobiotech.com Its localization to the apical (canalicular) membrane of hepatocytes positions it perfectly to mediate the final step of hepatobiliary excretion. solvobiotech.com Studies have confirmed that both BSP and its non-conjugated analog, disulfobromophthalein (DBSP), are exported from the liver into the bile by MRP2. nih.gov The transporter generates a significant concentration gradient, moving its substrates from the hepatocyte into the bile canaliculus. mdpi.com

Regulatory Mechanisms Governing this compound Biliary Secretion

The efficiency of sulfobromophthalein biliary secretion is not static but is subject to regulation by cellular signaling pathways. One significant regulatory mechanism involves the Nuclear factor erythroid 2–related factor 2 (Nrf2). Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of various protective genes, including those for glutathione S-transferases. nih.gov

Activation of Nrf2 leads to increased mRNA expression and enzymatic activity of GSTs. nih.gov This, in turn, enhances the rate of BSP conjugation with glutathione. The increased availability of the BSP-GSH conjugate, the substrate for the MRP2 transporter, results in a higher rate of biliary excretion. nih.gov Studies in mouse models have demonstrated that Nrf2 activation significantly increases the biliary excretion of BSP, directly linking this regulatory pathway to the efficiency of the compound's elimination. nih.gov This regulation occurs at the level of biotransformation, which directly impacts the subsequent transport step. The quantity of ABC transporters like MRP2 in the canalicular membrane is also a regulated process, often involving intracellular vesicular trafficking to adjust the number of available transporters based on the secretory load. nih.gov

Determinants of Biliary Efflux Capacity for this compound

The maximal capacity for biliary excretion of sulfobromophthalein, often referred to as the maximal biliary transport (Tm), is governed by several key factors. The primary determinants are the efficiency of the intrahepatic conjugation process and the transport capacity of the canalicular membrane. ebm-journal.orgkarger.com

Intrahepatic Conjugation : The conjugation of BSP with glutathione is a critical determinant of its excretion rate. ebm-journal.org Factors that impair this process can significantly reduce biliary efflux.

Enzyme Activity : The activity of the BSP-glutathione conjugating enzyme (GST) is another limiting factor. A protein-free diet can reduce this enzyme's activity, further contributing to impaired conjugation and excretion. ebm-journal.org

Canalicular Transport : The transport of the BSP conjugate across the canalicular membrane via MRP2 is the final step. While conjugation is often the rate-limiting step, the expression and function of the transporter also define the maximal capacity. The initial maximal transport capacity for uptake into the liver is significantly larger than the maximal steady-state capacity for excretion into the bile, highlighting the canalicular transport step as a potential bottleneck. physiology.org

Plasma Protein Binding and its Impact on this compound Distribution Kinetics

Quantitative Analysis of this compound Binding to Serum Albumin

The primary binding protein for sulfobromophthalein in the plasma is serum albumin. nih.govnih.gov The interaction is reversible, and the extent of binding is significant, with the "fraction bound" of BSP being very high. The binding of BSP to albumin is not a simple one-to-one interaction but involves multiple classes of binding sites with different affinities.

Quantitative studies have characterized these binding sites. One analysis identified at least two distinct classes of binding sites on the albumin molecule for BSP nih.gov:

A high-affinity binding site with a very strong association constant.

A larger number of lower-affinity binding sites.

The dissociation of BSP from these albumin binding sites within the liver sinusoids is a crucial, and potentially rate-limiting, step for its subsequent uptake by hepatocytes. nih.gov The kinetics of hepatic clearance can be limited by this dissociation process, especially at lower concentrations of BSP. nih.gov The binding capacity of albumin can be influenced by various factors, including the presence of other competing ligands. nih.govnih.gov

Table 2: Binding Parameters of Sulfobromophthalein (BSP) to 1% Albumin

Parameter Value
High-Affinity Site
Number of Sites 0.17
Association Constant (Ka) 1.9 x 10⁷ M⁻¹
Low-Affinity Sites
Number of Sites 7.4
Association Constant (Ka) 1.3 x 10⁵ M⁻¹

Data derived from studies in perfused rat liver with 1% albumin. nih.gov

Molecular Basis of this compound-Protein Interactions

The interaction of this compound (BSP) with various proteins is fundamental to its transport and metabolism, primarily occurring in the plasma and within hepatocytes. In the bloodstream, BSP is almost entirely bound to plasma proteins, predominantly albumin and to a lesser extent, alpha-1 lipoproteins nih.gov. This binding is a rapid and reversible process.

Upon reaching the liver, BSP is taken up by hepatocytes, where it interacts with intracellular proteins. The most significant of these are the Glutathione S-transferases (GSTs) nih.gov. The binding of BSP to human Glutathione S-transferase A1-1 (hGSTA1-1) has been shown to be an exothermic reaction involving two types of non-cooperative binding sites on each subunit: a high-affinity site and a low-affinity site nih.gov. Thermodynamic studies indicate that hydrophobic interactions are a significant driving force for this binding nih.gov. Within the GST active site, BSP, although not a substrate itself for some isoforms, can occupy the hydrophobic co-substrate binding site (H-site) nih.gov.

Following its uptake into the hepatocyte, BSP is metabolized. A key metabolic step is its conjugation with glutathione (GSH), a reaction catalyzed by GSTs nih.govnih.gov. This process forms a more water-soluble sulfobromophthalein-glutathione conjugate (BSP-GS), which is then actively transported into the bile for elimination nih.govnih.gov. Studies suggest a common transport mechanism for both unconjugated BSP and its glutathione conjugate nih.govnih.gov.

ProteinLocationType of InteractionSignificance
AlbuminBlood PlasmaReversible, non-covalent bindingPrimary carrier in circulation, restricting distribution nih.govderangedphysiology.com.
Alpha-1 LipoproteinsBlood PlasmaReversible, non-covalent bindingSecondary carrier in circulation nih.gov.
Glutathione S-transferases (GSTs)Hepatocyte CytosolBinding to active sites (high and low affinity)Sequesters BSP within the cell and catalyzes its conjugation with glutathione nih.govnih.gov.

Theoretical Implications of Binding for In Vitro and In Vivo Distribution Studies

The extensive binding of this compound to plasma proteins has significant theoretical implications for interpreting its distribution both in vitro and in vivo. The classical "free drug hypothesis" posits that only the unbound fraction of a drug is available to cross cell membranes, interact with transporters, and be cleared by metabolic organs researchgate.net. For a highly protein-bound compound like BSP, this theory would predict that its uptake by the liver is slow and limited by the small concentration of free drug in the plasma derangedphysiology.comuomustansiriyah.edu.iq.

However, experimental observations have challenged this simple model. The hepatic uptake of BSP is more efficient than what would be predicted by its unbound concentration alone, leading to the concept of "albumin-mediated uptake" nih.govacs.org. This revised theory suggests that the interaction of the albumin-BSP complex with the hepatocyte surface facilitates the dissociation of BSP, thereby increasing its availability for transport into the cell nih.gov.

In vivo studies provide compelling evidence for this phenomenon. Research using skates, which naturally lack albumin, demonstrated that the hepatic clearance of BSP involves a two-step mechanism: dissociation from albumin followed by a saturable, carrier-mediated transport process nih.gov. This indicates that the dissociation step can be rate-limiting under certain conditions nih.gov.

The high degree of protein binding also complicates in vitro studies. Standard methods to determine the unbound fraction, such as equilibrium dialysis, must be carefully controlled to avoid experimental artifacts that could alter the true unbound concentration uomustansiriyah.edu.iq. Therefore, the extensive protein binding of BSP necessitates a move beyond the free drug hypothesis to more complex models that account for protein-facilitated transport to accurately predict its distribution and clearance.

Comparative Analysis of this compound Transport Across Species

The transport and disposition of this compound exhibit notable variations across different species and even between sexes within the same species. These differences are primarily attributed to variations in the expression and function of membrane transport proteins, particularly the Organic Anion Transporting Polypeptides (OATPs), which are crucial for the uptake of BSP into hepatocytes nih.govnih.gov. The designation OATP is used for human transporters, while Oatp is used for nonhuman transporters nih.gov.

A clear example of intra-species variation is seen in rats. Studies have demonstrated significant sex-related differences in the hepatic uptake of BSP. At low doses, female rats exhibit a higher plasma disappearance rate and greater hepatic extraction of BSP compared to male rats nih.gov. Kinetic analysis in isolated hepatocytes revealed that this is due to a higher affinity of the transport system in females (lower Km value) with no significant difference in the maximum transport capacity (Vmax) nih.gov. Further studies using perfused rat livers confirmed that the clearance of the BSP-glutathione conjugate was also greater in females, reflecting a larger apparent Vmax with no change in the apparent Km nih.gov.

Kinetic Parameters of High-Affinity BSP Uptake in Isolated Rat Hepatocytes nih.gov
SexKm (μmol/L)Vmax (nmol/mg protein)
Female3.67 ± 0.582.70 ± 0.36
Male7.24 ± 0.682.47 ± 0.45

Comparative studies between vastly different species have also provided critical insights. For instance, investigations using the perfused skate liver, an animal that naturally lacks plasma albumin, were instrumental in studying the role of albumin in hepatic uptake. These experiments showed that even in the absence of a natural albumin carrier system, the skate liver could efficiently extract BSP, and that uptake was limited by a saturable, intrinsic process within the liver itself at high BSP concentrations nih.gov.

These species-specific differences in transport kinetics and protein interactions are of critical importance when extrapolating data from animal models to human physiology.

Methodological Applications of Sulfobromophthalein Sodium in Experimental Models

Application in Isolated Hepatocyte Systems

Isolated hepatocyte systems, including primary hepatocyte cultures and cell lines, offer a controlled in vitro environment to dissect the cellular and molecular processes of hepatic transport without the complexities of systemic influences. Sulfobromophthalein (B1203653) sodium has been instrumental in these models for kinetic analysis of uptake and efflux, as well as for probing the function of specific transporter proteins.

Kinetic Analysis of Sulfobromophthalein Sodium Uptake in Primary Hepatocyte Cultures

Primary hepatocyte cultures are a cornerstone for studying the initial step of hepatic clearance: sinusoidal uptake. The uptake of sulfobromophthalein into isolated hepatocytes is a temperature-dependent and saturable process, indicative of carrier-mediated transport. researchgate.net Studies have demonstrated that the uptake kinetics can be influenced by the presence of albumin, the primary binding protein for BSP in the plasma.

In the absence of albumin, the uptake of sulfobromophthalein follows Michaelis-Menten kinetics at lower concentrations, with a second, non-saturable component becoming apparent at higher concentrations. The apparent Michaelis constant (Km) and maximum velocity (Vmax) for the saturable component have been determined in various studies. For instance, one study reported a Km of approximately 7 µM and a Vmax of 2.6 nmol/mg protein/min in isolated rat hepatocytes.

The presence of physiological concentrations of albumin significantly alters the kinetics of BSP uptake. When albumin is included in the incubation medium, the unbound concentration of BSP is much lower, revealing a high-affinity, low-capacity transport system that is otherwise masked by the high concentrations of unbound BSP in albumin-free conditions.

Interactive Data Table: Kinetic Parameters of Sulfobromophthalein Uptake in Isolated Rat Hepatocytes

ConditionApparent Km (µM)Apparent Vmax (nmol/mg protein/min)
Albumin-free72.6
Physiological Albumin0.080.06

Note: The data presented are approximate values derived from published research and may vary depending on experimental conditions.

Studying this compound Efflux in Isolated Liver Cells and Hepatic Spheroids

Hepatic spheroids, three-dimensional aggregates of hepatocytes that more closely mimic the in vivo liver microenvironment, have emerged as a valuable tool for studying biliary excretion. These spheroids develop a network of bile canaliculi-like structures, allowing for the investigation of vectorial transport from the sinusoidal (basolateral) to the canalicular (apical) domain. Studies using hepatic spheroids have demonstrated the polarized expression of MRP2 at the canalicular membrane and its functional activity in mediating the efflux of substrates like 5(6)-carboxy-2',7'-dichlorofluorescein (CDF), a fluorescent MRP2 substrate. While specific kinetic data for sulfobromophthalein efflux in spheroids is not extensively detailed in the provided search results, the model system is well-suited for such investigations. The inhibition of MRP2 in these models leads to the intracellular accumulation of its substrates, providing a method to quantify transporter activity and its modulation by various compounds.

Utilization of this compound to Probe Transporter Function in Cell Lines

Genetically engineered cell lines overexpressing specific hepatic transporters are powerful tools for characterizing the function and substrate specificity of individual transporters. The human hepatoma cell line HepG2, which endogenously expresses some hepatic transporters, has been used to study sulfobromophthalein uptake.

Studies in HepG2 cells have shown that BSP uptake is biphasic, with a saturable, carrier-mediated component and a linear, non-saturable component. The saturable component exhibits Michaelis-Menten kinetics, with a reported apparent Km of 3.6 µM and a Vmax of 0.37 nmol/mg protein/min, values that are comparable to those found in freshly isolated hepatocytes. These cell lines can be used in conjunction with specific inhibitors or through genetic modifications (e.g., siRNA knockdown) to identify the transporters involved in BSP uptake. For example, competitive inhibition studies with other organic anions can help to elucidate the shared pathways of transport.

Utilization in Perfused Organ Models for Hepatic Transport Studies

Isolated perfused liver models provide an ex vivo system that maintains the structural and functional integrity of the liver, including its microcirculation and biliary network. This allows for the investigation of the integrated processes of hepatic uptake, metabolism, and biliary excretion of this compound in a more physiologically relevant context than isolated cell systems.

Liver Perfusion Models for this compound Transport and Metabolism Studies

The isolated perfused rat liver is a widely used model to study the hepatic disposition of sulfobromophthalein. In this system, the liver is surgically removed and perfused with an oxygenated, temperature-controlled medium, often containing red blood cells or an artificial oxygen carrier. BSP can be administered as a bolus dose or a constant infusion into the perfusate, and its concentration can be monitored over time in both the perfusate and the collected bile.

Furthermore, perfused liver models allow for the study of BSP metabolism. Inside the hepatocyte, BSP is primarily conjugated with glutathione (B108866) (GSH) by glutathione S-transferases (GSTs). The perfused liver model enables the direct measurement of both unconjugated BSP and its glutathione conjugate in the bile, providing insights into the kinetics of conjugation and its role in biliary excretion. For example, studies have shown that the biliary excretion of the glutathione conjugate of sulfobromophthalein (BSP-GSH) is a saturable process.

Assessment of Hepatic Extraction Ratios for this compound in Perfused Livers

The hepatic extraction ratio (EH) is a measure of the efficiency of the liver in removing a substance from the blood as it passes through. It is defined as the fraction of the substance entering the liver that is removed in a single pass. openeducationalberta.cawikipedia.org The hepatic extraction ratio is a critical parameter in pharmacokinetics, as it determines the hepatic clearance and the systemic bioavailability of a drug after oral administration.

In the context of an isolated perfused liver model, the hepatic extraction ratio for sulfobromophthalein can be calculated by measuring the steady-state concentrations of BSP in the perfusate entering (inflow) and leaving (outflow) the liver. The formula for calculating the hepatic extraction ratio is:

EH = (Cinflow - Coutflow) / Cinflow

Where Cinflow is the concentration of BSP in the perfusate entering the liver and Coutflow is the concentration in the perfusate leaving the liver.

Studies using perfused rat livers have provided valuable data on the hepatic extraction of BSP. For instance, sex differences in the hepatic transport of BSP-GSH have been observed, with female livers exhibiting a greater clearance and a higher ratio of influx to efflux compared to male livers. nih.gov These findings highlight the utility of the perfused liver model in identifying physiological factors that can influence hepatic drug disposition.

Interactive Data Table: Illustrative Hepatic Extraction of Sulfobromophthalein-Glutathione in Perfused Rat Livers

SexInflow Concentration (µM)Outflow Concentration (µM)Calculated Hepatic Extraction Ratio
Male100600.40
Female100450.55

Note: The data presented are for illustrative purposes and are based on the concept of higher clearance in female livers as reported in the literature. Actual values can vary based on experimental conditions.

Investigation of Bile Flow and Biliary Excretion Dynamics using this compound

This compound (BSP) serves as a key tool in experimental settings for the quantitative assessment of bile flow and the dynamics of biliary excretion. Its utility stems from its extensive removal from the bloodstream by the liver and subsequent excretion into the bile, a process that mirrors the handling of endogenous organic anions. nih.gov By administering BSP and measuring its concentration and rate of appearance in bile, researchers can gain critical insights into the functional state of the hepatobiliary system. publish.csiro.au

The process involves cannulating the common bile duct in animal models to allow for timed collection of bile samples following intravenous administration of BSP. publish.csiro.au The total amount of BSP excreted over a specific period is calculated by multiplying the bile volume by the measured BSP concentration. publish.csiro.au This allows for the determination of the biliary excretion rate, a key parameter reflecting the efficiency of the secretory apparatus of the liver. publish.csiro.auebm-journal.org

Research Applications in In Vivo Animal Models

Investigation of Hepatic Clearance Mechanisms using this compound in Rodents

In vivo rodent models are fundamental to elucidating the complex mechanisms of hepatic clearance, with this compound being a prototypical compound for such studies. nih.gov The hepatic handling of BSP is a multi-step process that can be dissected using these models. The process includes:

Sinusoidal Uptake : BSP is taken up from the blood into hepatocytes by members of the organic anion-transporting polypeptide (Oatp) family of transporters. nih.gov

Canalicular Excretion : The BSP-glutathione conjugate is then actively secreted across the canalicular membrane into the bile. This is the rate-limiting step and is mediated by the multidrug resistance-associated protein 2 (Mrp2), an ATP-dependent export pump. nih.govnih.govmdpi.com

Rodent models allow researchers to probe these pathways. For instance, studies in rats have shown that environmental factors, such as the type of cage bedding, can influence hepatic clearance. Rats housed on pine sawdust bedding exhibited increased activity of BSP S-aryltransferase and enhanced biliary excretion rates of conjugated BSP compared to those on plastic granules, demonstrating that external factors can modulate the liver's metabolic capacity. publish.csiro.au Furthermore, the maturation of the BSP-glutathione conjugating system has been characterized in rats, showing how this crucial detoxification pathway develops. nih.gov

Evaluation of Inter-species Differences in this compound Metabolism and Transport

Significant species-specific differences exist in the metabolism and transport of this compound, which is a critical consideration when extrapolating findings from animal models. nih.govbioivt.com These differences are particularly evident in the pattern of BSP conjugation with glutathione.

A notable study compared the metabolism of BSP in rats, guinea pigs, and rabbits. oup.com While all three species excrete BSP primarily as glutathione conjugates, the specific positional isomers of the monoglutathione conjugate (mGSH) formed and excreted differ markedly. oup.com

In rats , approximately 92% of the excreted BSP-mGSH is the α-isomer.

In guinea pigs , the three isomers (α, β, and δ) are excreted in roughly equal amounts.

In rabbits , the β-isomer is the predominant form excreted. oup.com

These in vivo excretion patterns were found to correlate well with the in vitro activity of cytosolic glutathione S-transferases (GSTs) from the livers of each species, suggesting that the differences are rooted in the structure and function of these enzymes. oup.com

Kinetic parameters of BSP clearance also vary between species. A comparative study between sheep and dogs found differences in plasma clearance and biliary excretion rates when compared with another organic anion, indocyanine green. nih.govnih.gov Such variations in both the metabolic pathways and the transport kinetics underscore the importance of selecting appropriate animal models in toxicological and pharmacological research. core.ac.ukmdpi.com

Table 1: Species Differences in Biliary Excretion of Sulfobromophthalein Monoglutathione (BSP-mGSH) Conjugate Isomers
SpeciesPredominant BSP-mGSH Isomer(s) in BileReference
Ratα-isomer (~92%) oup.com
Guinea Pigα, β, and δ isomers in equivalent amounts oup.com
Rabbitβ-isomer (majority) oup.com

Development of Animal Models for Studying Specific Transport Protein Deficiencies using this compound

This compound is an invaluable probe for developing and characterizing animal models of specific transport protein deficiencies. elsevier.es Because its clearance is highly dependent on transporters like Oatps for uptake and particularly Mrp2 for biliary excretion, BSP can be used to assess the functional consequences of the absence or inhibition of these proteins. nih.gov

For example, BSP is used to study models of cholestasis, a condition characterized by impaired bile flow. elsevier.es Animal models with genetic deficiencies, such as Mrp2-deficient rats (a model for Dubin-Johnson syndrome), exhibit markedly impaired biliary excretion of BSP and its conjugates. Administering BSP to these animals allows researchers to quantify the extent of the transport defect and to investigate potential compensatory excretion pathways.

Furthermore, BSP can be used in conjunction with its structural analogs to pinpoint the roles of specific processes. The dibrominated analog of BSP, known as disulfobromophthalein (DBSP), is transported by the same uptake (Oatps) and efflux (Mrp2) proteins as BSP, but it is not conjugated with glutathione. nih.gov By comparing the handling of BSP and DBSP in knockout or transgenic animal models, researchers can distinguish between effects on transport and effects on conjugation. For instance, in a study investigating the transcription factor Nrf2, both BSP and DBSP were used in wild-type and Nrf2-null mice. The results showed that Nrf2 activation enhanced the biliary excretion of BSP but not DBSP, indicating that the effect was due to increased glutathione-S-transferase activity rather than a direct effect on the transporters. nih.gov This demonstrates how BSP and its analogs are sophisticated tools for creating and probing animal models of specific liver transport functions and dysfunctions. frontiersin.org

Comparative Studies with Other Organic Anion Probes in Research Settings

Comparison of this compound Transport with Indocyanine Green, Bilirubin, and Other Anionic Dyes

The physiological pathways for hepatic transport can be explored by comparing the handling of this compound with other organic anion probes, most notably Indocyanine Green (ICG) and bilirubin. nih.gov

Sulfobromophthalein (BSP) vs. Indocyanine Green (ICG) : Both BSP and ICG are exogenous dyes used to assess liver function, but they have distinct metabolic fates. nih.gov The primary difference is that BSP undergoes intracellular conjugation with glutathione before being excreted into the bile, whereas ICG is not conjugated and is excreted unchanged. nih.govmdpi.com

Comparative kinetic studies in animal models highlight differences in their transport.

In dogs , the plasma half-life of BSP (4.2 minutes) was significantly shorter than that of ICG (8.4-9.0 minutes). The plasma clearance of BSP was also significantly higher. nih.gov

These findings suggest differences in the efficiency of the canalicular transport or intracellular handling of the two dyes. nih.govnih.gov

Table 2: Comparative Pharmacokinetics of Sulfobromophthalein (BSP) and Indocyanine Green (ICG) in Dogs
ParameterBSP (5 mg/kg)ICG (1.0-1.5 mg/kg)Reference
Half-Life (minutes)4.2 ± 0.88.4 - 9.0 nih.gov
Disappearance Rate (%/minute)17.0 ± 3.28.1 - 8.7 nih.gov
Clearance (ml/min/kg)15.4 ± 6.23.7 - 3.9 nih.gov
30-min Retention (%)1.9 ± 1.111.4 - 14.7 nih.gov

Sulfobromophthalein (BSP) vs. Bilirubin : BSP and the endogenous organic anion bilirubin share similar hepatic transport pathways, although their conjugation substrates differ. nih.gov Both are taken up at the sinusoidal membrane, conjugated within the hepatocyte, and excreted into the bile via a capacity-limited transport system. nih.gov However, bilirubin is conjugated with glucuronic acid, whereas BSP is conjugated with glutathione. nih.gov Despite this difference, their shared reliance on the canalicular export pump (Mrp2) means they can compete for excretion, a phenomenon studied in experimental models. elsevier.es

Other Anionic Dyes : Other dyes, such as tartrazine, are also anionic compounds, but their potential for inducing oxidative stress and other toxic effects makes them subjects of toxicological rather than functional investigation. mdpi.com The use of special stains in liver biopsy interpretation, such as Perls' Prussian blue for iron or rhodanine for copper, helps identify the accumulation of specific substances but these are histochemical methods distinct from the dynamic functional assessment provided by clearance probes like BSP. aasld.orgresearchgate.net

Insights into Substrate Specificity and Overlap of Anion Transporters using this compound

This compound (BSP) has been instrumental as a probe substrate in elucidating the functional characteristics of various anion transporters, particularly the Organic Anion Transporting Polypeptide (OATP) family. nih.govresearchgate.netnih.gov These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics. mdpi.commdpi.com The use of BSP in in vitro experimental models, such as transfected cell lines, has provided significant insights into the substrate specificity and potential for drug-drug interactions (DDIs) mediated by these transporters. researchgate.net

OATPs, such as OATP1B1 and OATP2B1, are key transporters in the liver responsible for the influx of numerous compounds from the blood into hepatocytes. nih.govmdpi.com BSP is recognized as a preferred substrate for OATP2B1 and a prototypical substrate for OATP1B1. nih.govresearchgate.net Studies using OATP1B1-transfected cells have shown that the inhibitory potency of various compounds can differ depending on the substrate used. For instance, the IC50 values for inhibitors like ritonavir and gemfibrozil were found to vary significantly when tested against the uptake of BSP compared to other OATP1B1 substrates like estradiol-17β-glucuronide (E2G) and estrone-3-sulfate (E1S). researchgate.net This phenomenon of substrate-dependent inhibition highlights the complexity of transporter-substrate interactions and the value of using multiple probes like BSP to characterize them thoroughly. researchgate.net

Further research into the kinetics of these interactions has revealed different modes of inhibition. For example, mutual inhibition studies on OATP1B1 demonstrated that while E2G and E1S competitively inhibited each other, BSP acted as a noncompetitive inhibitor of E2G uptake. researchgate.net Conversely, BSP competitively inhibited E1S uptake. researchgate.net Such findings suggest the existence of multiple or allosteric binding sites on the transporter, which can be differentially engaged by various substrates and inhibitors.

The utility of BSP extends to understanding the transport mechanisms of other classes of drugs. In studies with OATP2B1, BSP transport was shown to be independent of pH, a characteristic that contrasts sharply with the pH-dependent transport of antifolates like pemetrexed. nih.gov This differential behavior allows researchers to dissect the specific mechanisms driving the transport of various substrates by the same transporter.

Beyond the OATP family, BSP also serves as an inhibitor for other transporters. Research has identified BSP as a "pan-SLC10 inhibitor," capable of inhibiting members of the solute carrier family 10, including the Na+/taurocholate cotransporting polypeptide (NTCP) and the sodium-dependent organic anion transporter (SOAT). nih.gov

Table 1: Interaction of this compound (BSP) with Various Anion Transporters

Transporter Role of BSP Interacting Compounds Key Findings
OATP1B1 Substrate Estradiol-17β-glucuronide (E2G), Estrone-3-sulfate (E1S), Ritonavir, Gemfibrozil BSP exhibits noncompetitive inhibition of E2G uptake and competitive inhibition of E1S uptake. Inhibitory potencies of compounds like ritonavir vary depending on the substrate used. researchgate.net
OATP2B1 Substrate Pemetrexed, Methotrexate BSP influx is pH-independent, unlike the highly pH-dependent transport of pemetrexed. nih.gov
NTCP Inhibitor Taurolithocholic acid (TLC) BSP acts as a broad inhibitor of the SLC10 transporter family. nih.gov

| SOAT | Inhibitor | Taurolithocholic acid (TLC) | BSP inhibits this transporter, which is specific for sulfated steroid hormones. nih.gov |

Advantages and Limitations of this compound as a Hepatic Probe Compared to Alternatives

For decades, this compound has been a cornerstone in the dynamic assessment of hepatic function, primarily through clearance tests that measure the liver's ability to remove the dye from circulation. wikipedia.orgnih.gov However, its utility as a hepatic probe is best understood by comparing its advantages and limitations against alternatives, most notably Indocyanine Green (ICG). nih.govwjgnet.com

Advantages:

One of the primary advantages of the BSP test is its sensitivity in detecting hepatic dysfunction, even in early or subclinical stages. Pharmacokinetic studies in patients with primary biliary cirrhosis (PBC) have shown that BSP clearance is reduced across all stages of the disease, whereas ICG kinetics remain within the normal range until the disease progresses to cirrhosis (Stage IV). nih.gov The retention percentage of BSP at 45 minutes demonstrates a high correlation with the histological stage of PBC, making it a valuable tool for diagnosis and monitoring disease progression. nih.gov This suggests that BSP transport is more sensitive to the subtle cholestatic injury characteristic of early PBC than ICG.

Limitations:

Despite its sensitivity, BSP has several limitations. A significant drawback is its metabolic pathway. The liver removes BSP from the bloodstream by conjugating it with glutathione before excretion into the bile. wikipedia.org This reliance on conjugation means that the BSP clearance rate reflects not only hepatic uptake and biliary excretion but also the liver's metabolic capacity. This can complicate the interpretation of results, as a reduced clearance might be due to impaired uptake, deficient conjugation, or excretory failure.

In contrast, ICG is not conjugated by the liver and is transported into bile unchanged. mdpi.com Its clearance is primarily dependent on hepatic blood flow, cellular uptake, and excretory function. wjgnet.commdpi.com This makes ICG a more direct measure of hepatic perfusion and excretory capacity, which is particularly useful in critical care settings and for assessing liver function before major hepatectomy. wjgnet.commdpi.com

Furthermore, while ICG is almost exclusively eliminated by the liver, BSP can have some degree of extrahepatic elimination, which can be a confounding factor in the interpretation of its clearance, especially in states of severe liver failure.

Comparative studies in animal models, such as dogs, have highlighted differences in the pharmacokinetic profiles of the two dyes. In one study, the plasma half-life for BSP was significantly shorter than for ICG, and the clearance rate was substantially higher. nih.gov

Table 2: Comparison of Pharmacokinetic Parameters of Sulfobromophthalein (BSP) and Indocyanine Green (ICG) in Dogs

Parameter Sulfobromophthalein (BSP) Indocyanine Green (ICG) Significance
Half-life (minutes) 4.2 ± 0.8 8.4 - 9.0 ± 1.9 - 2.0 P < 0.01 nih.gov
Disappearance Rate (%/minute) 17.0 ± 3.2 8.1 - 8.7 ± 1.7 - 2.2 P < 0.01 nih.gov
Clearance (ml/min/kg) 15.4 ± 6.2 3.7 - 3.9 ± 0.7 P < 0.01 nih.gov
30-minute Retention (%) 1.9 ± 1.1 11.4 - 14.7 ± 3.0 - 5.0 P < 0.01 nih.gov

Data derived from a study in dogs comparing clearances of BSP and ICG. nih.gov

Analytical and Spectroscopic Techniques for Sulfobromophthalein Sodium Quantification and Visualization in Research

Spectrophotometric Methods for Sulfobromophthalein (B1203653) Sodium Detection and Quantification

Spectrophotometry remains a cornerstone for the quantification of sulfobromophthalein sodium, leveraging its intrinsic chromophoric properties. These methods are valued for their simplicity, speed, and adaptability to various experimental setups.

The quantification of this compound (BSP) in biological samples by spectrophotometry is primarily based on the Beer-Lambert law. This principle states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing substance and the path length of the light through the solution. bmglabtech.com BSP exhibits a distinct color in an alkaline solution, with a characteristic absorption maximum around 580 nm, which allows for its colorimetric determination. nih.govnih.gov

A key aspect of its measurement in cellular research is its behavior as a pH indicator. nih.gov When BSP moves from an external medium at a specific pH (e.g., 7.8) into the cell's interior, the change in its protonation state can be followed photometrically, allowing for continuous recording of its uptake by cells like hepatocytes. nih.gov This change in absorbance upon cellular uptake forms the basis for direct spectrophotometric assays of its transport kinetics. nih.gov The initial rate of this absorbance change is linearly related to the number of cells, providing a quantitative measure of transport activity. nih.gov

Table 1: Principles of Spectrophotometric Quantification of this compound

Parameter Description Relevance to BSP Quantification
Analyte This compound (BSP) The compound to be measured.
Principle Beer-Lambert Law (A = εcl) Relates absorbance directly to concentration, enabling quantification. bmglabtech.com
λmax (in alkaline solution) ~580 nm The specific wavelength of maximum absorbance used for measurement to ensure highest sensitivity and accuracy. nih.gov
Detection Method Colorimetry / Spectrophotometry Measurement of light absorbance by the colored BSP solution. nih.gov

| Application in Biological Samples | Monitoring uptake in isolated hepatocytes | BSP acts as a pH indicator, allowing its movement into cells to be tracked by changes in absorbance. nih.gov |

While direct spectrophotometry is effective, research often demands higher sensitivity for detecting low concentrations of this compound. Methodological refinements can be employed to enhance detection limits. These strategies often involve chemical reactions that yield products with higher molar absorptivity than the parent compound.

One common approach to amplify the signal is through a redox reaction. For instance, a method can be designed where the analyte participates in a reaction that liberates an oxidizing agent, such as iodine. This liberated iodine can then oxidize a colorless chromogenic reagent (a leuco dye) into a highly colored dye. researchgate.net The intense color of the resulting product, which is stoichiometrically related to the initial amount of the analyte, can be measured spectrophotometrically at its specific absorption maximum, leading to a significant increase in sensitivity and a lower limit of detection. researchgate.net While not specifically documented for sulfobromophthalein in the provided context, such principles are broadly applicable in developing highly sensitive spectrophotometric assays.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. ox.ac.uk this compound's properties make it a valuable tool in HTS assays designed to identify inhibitors of specific drug transporters.

BSP is a known substrate for organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (Mrp2). sigmaaldrich.com The transport of BSP into cells via these transporters can be monitored in real-time using spectrophotometric methods. nih.gov This forms the basis of HTS assays where a large library of chemical compounds is screened to find potential inhibitors. ox.ac.uk In a typical assay format using multi-well plates, cells expressing the transporter of interest are incubated with BSP in the presence of test compounds. A reduction in the rate of BSP uptake (measured as a change in absorbance) compared to a control indicates that the test compound may be an inhibitor of the transporter. The speed and simplicity of spectrophotometric measurements are highly advantageous for the miniaturization and automation required in HTS. ox.ac.uk

Chromatographic Techniques for this compound Analysis and Metabolite Profiling

Chromatographic methods are essential for separating this compound from its various metabolites, allowing for detailed analysis and profiling that is not possible with spectrophotometry alone.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its metabolites in biological fluids like bile. nih.gov In the liver, BSP is conjugated with glutathione (B108866) and other molecules before being excreted. sigmaaldrich.comnih.gov

A sensitive and selective HPLC method has been developed to separate BSP from its mercaptide conjugates. nih.gov This method often utilizes paired-ion chromatography on an alkali-resistant ODS (octadecylsilane) column. The separation is typically achieved isocratically, meaning the mobile phase composition remains constant throughout the run. Detection is performed using a UV-Vis detector set to 580 nm, the absorption maximum for BSP and its conjugates in an alkaline solution. nih.gov This approach has successfully identified and quantified numerous metabolites in rat bile following intravenous administration of BSP, revealing the complexity of its biotransformation. nih.gov

Table 2: HPLC Analysis of this compound Metabolites in Rat Bile

Feature Description
Technique High-Performance Liquid Chromatography (HPLC)
Application Separation and quantification of sulfobromophthalein and its mercaptide conjugates. nih.gov
Sample Matrix Rat Bile. nih.gov
Chromatography Type Paired-ion chromatography with an alkali-resistant ODS column. nih.gov
Detection Wavelength 580 nm (in alkaline solution). nih.gov

| Key Finding | Analysis showed the presence of at least twenty metabolite peaks, with thirteen identified and seven quantified. nih.gov |

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for detecting analytes at very low concentrations. mdpi.com In sulfobromophthalein research, MS, particularly when coupled with a separation technique like HPLC (LC-MS), provides definitive structural information and unparalleled sensitivity. taylorandfrancis.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of a molecule. mdpi.com This accuracy allows for the determination of the elemental composition of BSP metabolites, which is the first crucial step in identifying their structures. massspeclab.com Further structural detail is obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of a metabolite is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that reveals its covalent bond structure. mdpi.commassspeclab.com This allows researchers to confirm the identity of conjugates, such as the addition of glutathione or its derivatives (e.g., cysteine, cysteinylglycine), to the parent BSP molecule. nih.gov The high sensitivity of modern mass spectrometers also enables trace analysis, allowing for the detection and quantification of BSP and its metabolites at concentrations far below the limits of spectrophotometric methods. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Glutathione
Cysteine

Integration of LC-MS/MS for Comprehensive this compound Metabolomics in Research Models

The comprehensive analysis of this compound's metabolic fate in biological systems has been significantly advanced by the integration of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This powerful analytical technique offers unparalleled sensitivity and selectivity, allowing for the detailed separation, identification, and quantification of BSP and its various metabolites in complex biological matrices such as plasma, bile, and liver homogenates from research models. researchgate.netmdpi.com

Early research successfully identified that the primary metabolic pathway for BSP is conjugation with glutathione (GSH), followed by further enzymatic cleavage to form amino acid conjugates. nih.gov These studies, initially using techniques like paper chromatography, laid the groundwork for understanding BSP metabolism. Modern metabolomics workflows utilizing LC-MS/MS have refined this understanding, providing a more exhaustive profile of its biotransformation.

A typical LC-MS/MS metabolomics workflow for BSP analysis in a research model, such as isolated rat hepatocytes, involves several key stages:

Sample Preparation: Extraction of BSP and its metabolites from the biological matrix, often involving protein precipitation with organic solvents like acetonitrile (B52724) or methanol, followed by centrifugation. uqam.ca

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate the relatively nonpolar parent BSP from its more polar, conjugated metabolites based on their differential partitioning between the mobile and stationary phases. mdpi.com

Mass Spectrometric Detection and Fragmentation: As the separated compounds elute from the column, they are ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS) mode, a specific parent ion (e.g., the molecular ion of a BSP-GSH conjugate) is selected, fragmented, and the resulting daughter ions are detected. This fragmentation pattern provides a structural fingerprint, enabling definitive identification of the metabolite. researchgate.net

Data Analysis and Quantification: The data is processed to identify peaks corresponding to BSP and its metabolites. Quantification is achieved by comparing the peak areas to those of known concentrations of standards, often using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

This LC-MS/MS approach enables the creation of a comprehensive metabolic map, confirming major metabolites and allowing for the discovery of minor or previously unknown biotransformation products.

Table 1: Known Metabolites of this compound

Fluorescent Properties and Advanced Imaging Applications of this compound

This compound is classified as an indicator dye, and its chemical structure lends it distinct optical properties. nih.gov As a colored compound, it absorbs light in the visible spectrum, with a reported absorbance peak at approximately 576 nm. aatbio.com For a compound to serve as a fluorescent probe, it must not only absorb light but also efficiently emit light at a longer wavelength, a phenomenon known as the Stokes shift. uci.edu While BSP's interaction with other fluorescent molecules has been studied—for instance, its ability to quench the intrinsic fluorescence of human serum albumin suggests a role in fluorescence resonance energy transfer (FRET)—detailed characterization of its own fluorescence emission spectrum and quantum yield is not widely available in scientific literature. nih.gov This lack of comprehensive data on its intrinsic fluorescence presents a significant challenge and limitation for its direct use in advanced imaging applications.

Confocal Microscopy and Live-Cell Imaging Studies with this compound

Confocal microscopy is a high-resolution imaging technique that allows for the three-dimensional visualization of fluorescent molecules within living cells, minimizing out-of-focus light to create sharp optical sections. quora.comnih.gov This method is ideal for tracking the dynamic processes of drug distribution, subcellular localization, and transport in real-time. nih.gov

If BSP were a viable fluorescent probe, confocal microscopy could theoretically be employed to visualize its journey into and within live cells, such as hepatocytes. Researchers could observe its initial accumulation at the plasma membrane, its transport into the cytoplasm via transporters like Organic Anion Transporting Polypeptides (OATPs), and its subsequent sequestration or efflux. However, as with its use as a general uptake probe, there is a lack of published research demonstrating the visualization of BSP in live cells via its intrinsic fluorescence using confocal microscopy. The potential for phototoxicity, where the excitation light and the fluorophore itself generate reactive oxygen species that can damage cells, is a critical consideration in any live-cell imaging experiment and could be a further limiting factor. nih.gov

Development of Fluorescence-Based Assays for this compound Transport Activity

Fluorescence-based assays are a cornerstone of high-throughput screening for identifying interactions between drugs and membrane transporters. These assays typically monitor the transport of a fluorescent substrate into or out of cells. nih.gov An increase in intracellular fluorescence indicates uptake, while a decrease can be used to measure efflux.

Sulfobromophthalein is a well-established substrate for key hepatic transporters, including OATP1B1 and Multidrug Resistance-Associated Protein 2 (MRP2). Despite this, it is not used as the fluorescent probe in transport assays. Instead, assays for these transporters utilize alternative, highly fluorescent substrates. For example, the function of OATPs is often probed using compounds like 2',7'-dichlorofluorescein (B58168) (DCF).

A hypothetical fluorescence-based assay using BSP's intrinsic properties would involve incubating transporter-expressing cells with BSP and measuring the change in intracellular fluorescence with a microplate reader or flow cytometer. The activity of inhibitors could be assessed by their ability to reduce this fluorescence signal.

Table 2: Hypothetical Parameters for a BSP-Based Transport Assay

The primary reason this approach is not practically implemented is likely due to the significant challenges listed. The low fluorescence signal of BSP would likely be obscured by cellular autofluorescence, leading to a poor signal-to-noise ratio and making the assay insensitive and unreliable. Consequently, the field has favored the use of probes specifically designed for high fluorescence and sensitivity in biological environments.

Computational and Theoretical Approaches to Sulfobromophthalein Sodium Research

Molecular Docking and Dynamics Simulations of Sulfobromophthalein (B1203653) Sodium with Transport Proteins

Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interactions between small molecules like sulfobromophthalein and their protein targets at an atomic level. These computational techniques can predict how BSP binds to transport proteins, the energy of these interactions, and the subsequent conformational changes that facilitate its translocation across cell membranes.

Computational docking studies can predict the probable binding sites of sulfobromophthalein within the multidrug resistance-associated protein 1 (MRP1), a key ABC transporter involved in its efflux. These models suggest that MRP1 possesses a bipartite substrate-binding cavity. The binding of certain modulators to MRP1 has been shown to be dependent on the presence of glutathione (B108866) (GSH), which is significant as BSP is primarily transported as a GSH conjugate. researchgate.netnih.gov This suggests that the binding of the BSP-GSH conjugate to MRP1 likely involves interactions within this dual-sited pocket.

For the organic anion transporting polypeptides (OATPs), particularly OATP1B1, cryo-electron microscopy structures have revealed the presence of both major and minor substrate-binding pockets. nih.gov While these structures were determined with other substrates, they provide a template for docking studies with sulfobromophthalein. Such in silico docking could help elucidate the specific residues within OATP1B1 that interact with BSP. The observation that BSP inhibits the uptake of various OATP1B1 substrates in different manners (e.g., non-competitive inhibition of estradiol-17β-glucuronide and competitive inhibition of estrone-3-sulfate) supports the hypothesis of multiple or overlapping binding sites within the transporter. mdpi.com

Transport ProteinPredicted Binding Site CharacteristicsKey Interacting Residues (Hypothesized)Supporting Evidence
OATP1B1Major and minor substrate binding pockets with potential for multiple or overlapping sites.Positively charged residues for interaction with anionic groups of BSP.Cryo-EM structures of OATP1B1 with other substrates; Substrate-dependent inhibition patterns observed with BSP. nih.govmdpi.com
MRP1 (ABC Transporter)Bipartite substrate-binding cavity. Binding may be dependent on the presence of glutathione.Residues within both hydrophilic and hydrophobic pockets accommodating the BSP-GSH conjugate.Studies on MRP1 modulators showing GSH-dependent binding. researchgate.net

The binding of substrates and the hydrolysis of ATP are known to induce significant conformational changes in ABC transporters, which are essential for the translocation of substrates across the membrane. The current understanding, based on studies of various ABC transporters, suggests an "alternating access" mechanism. In this model, the transporter switches between an inward-facing and an outward-facing conformation, driven by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). While specific molecular dynamics simulations detailing the conformational shifts in OATPs and ABC transporters directly induced by sulfobromophthalein binding are not extensively documented in publicly available research, it is hypothesized that the binding of the bulky BSP-GSH conjugate would trigger a series of conformational changes necessary for its transport. For MRP1, the binding of glutathione itself is thought to induce a conformational change that facilitates the binding of other substrates and modulators, a mechanism that is likely relevant to the transport of the BSP-GSH conjugate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Sulfobromophthalein Sodium Analogues

QSAR is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new, unsynthesized compounds, making it a valuable tool in drug discovery and toxicology.

While specific QSAR models exclusively for sulfobromophthalein analogues are not readily found in the literature, the methodologies for their development are well-established. For instance, deep neural networks have been successfully used to create QSAR models for a diverse range of OATP1B1 substrates and inhibitors. nih.gov Such models could be trained using experimental data on the transport of a series of sulfobromophthalein derivatives to predict their transport efficiency. The descriptors used in these models typically include physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors, as well as topological and electronic parameters. By analyzing the contribution of these descriptors to the transport activity, it would be possible to predict how modifications to the sulfobromophthalein scaffold would affect its interaction with transporters like OATPs and MRPs.

The sulfobromophthalein molecule, with its intrinsic chromophoric properties, presents a potential scaffold for the rational design of novel fluorescent probes. Although specific examples of probes derived directly from the sulfobromophthalein structure are not prominent in the literature, the principles of probe design can be applied. The design process would involve modifying the sulfobromophthalein structure to enhance its fluorescent properties, such as quantum yield and photostability, while retaining its affinity for specific transport proteins. For example, the introduction of different functional groups could modulate the spectroscopic properties of the molecule, potentially leading to "turn-on" fluorescence upon binding to a target protein or undergoing a specific enzymatic reaction. The development of such probes would be invaluable for studying the function and localization of transport proteins in real-time in living cells.

Systems Biology and Pharmacokinetic Modeling of this compound in Simplified Biological Systems

Systems biology approaches aim to understand the broader biological context of drug disposition by integrating data from various levels of biological organization. Pharmacokinetic modeling, a key component of systems biology, uses mathematical models to describe the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Simplified biological systems, such as sandwich-cultured hepatocytes, provide a valuable in vitro platform for developing and validating pharmacokinetic models of sulfobromophthalein. nih.govnih.gov These models maintain the polarized morphology of hepatocytes and functional bile canaliculi, allowing for the study of vectorial transport of compounds from the basolateral (blood-facing) to the apical (bile-facing) membrane.

A pharmacokinetic model for sulfobromophthalein in such a system would typically include compartments representing the culture medium, the hepatocytes, and the bile canaliculi. The transfer of sulfobromophthalein between these compartments would be described by rate constants representing passive diffusion, active uptake by OATPs at the basolateral membrane, and active efflux by MRP2 at the apical membrane.

Kinetic Parameters for a Hypothetical In Vitro Pharmacokinetic Model of Sulfobromophthalein in Sandwich-Cultured Hepatocytes
ParameterDescriptionTypical Range of Values
k_uptakeRate constant for basolateral uptake (OATP-mediated)Variable, depends on OATP expression and substrate concentration
k_effluxRate constant for apical efflux (MRP2-mediated)Variable, depends on MRP2 expression and substrate concentration
k_passive_inRate constant for passive diffusion into hepatocytesGenerally lower than active transport rates
k_passive_outRate constant for passive diffusion out of hepatocytesGenerally lower than active transport rates
VmaxMaximum transport velocityTo be determined experimentally
KmMichaelis-Menten constant (substrate concentration at half Vmax)To be determined experimentally

By fitting this model to experimental data obtained from sandwich-cultured hepatocytes, it is possible to estimate the intrinsic clearance of sulfobromophthalein via different transport pathways and to investigate the potential for drug-drug interactions by observing how co-incubated drugs affect the kinetic parameters. nih.gov This approach allows for a quantitative understanding of the hepatic disposition of sulfobromophthalein in a controlled in vitro environment.

Development of Compartmental Models for this compound Distribution and Excretion In Vitro

Compartmental models are mathematical constructs that simplify complex physiological systems into a series of interconnected compartments, between which a substance can move. For this compound, in vitro systems such as isolated hepatocytes and liver membrane vesicles are utilized to determine the kinetic parameters that govern its transfer across cellular membranes and subsequent intracellular processes. These parameters are then used to build and refine compartmental models that describe the compound's distribution and excretion at a cellular level.

Research using isolated rat hepatocytes has been instrumental in quantifying the uptake kinetics of this compound. Studies have demonstrated that the uptake process is saturable, indicating the involvement of carrier-mediated transport systems. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), describe the affinity of the transporter for the substrate and the maximum rate of transport, respectively.

One key finding is the significant influence of albumin, the primary plasma protein to which this compound binds, on its uptake kinetics. In the absence of albumin, the uptake of this compound by isolated hepatocytes is characterized by a relatively low affinity and high capacity. nih.gov However, when studied in the presence of physiological concentrations of albumin, the uptake kinetics shift dramatically to a high-affinity, low-capacity system. This suggests that at the low unbound concentrations of this compound present in vivo, a high-affinity transport system is predominantly responsible for its hepatic uptake. nih.gov

Table 1: Kinetic Parameters for this compound Uptake in Isolated Rat Hepatocytes

ConditionKm (μM)Vmax (pmol/min/5 x 104 cells)
Without Albumin7.1 ± 1.2452 ± 37
With 600 μM Albumin0.080 ± 0.01160 ± 9
Data sourced from a study on hepatocellular sulfobromophthalein uptake. nih.gov

Further detailed investigations using isolated rat liver sinusoidal membrane vesicles have corroborated the existence of multiple transport systems for this compound. These studies have resolved the uptake into two distinct components: a high-affinity, low-capacity system and a low-affinity, high-capacity system. nih.gov This dual-transporter model provides a more nuanced understanding of how the liver efficiently extracts this compound from the blood across a range of concentrations.

Table 2: Kinetic Parameters for this compound Uptake in Isolated Rat Liver Sinusoidal Membrane Vesicles

Transport ComponentKm (μM)
High Affinity53.1
Low Affinity1150
Data sourced from a study on the kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles. nih.gov

These in vitro derived kinetic parameters form the foundation of compartmental models. A typical model for hepatic disposition would include compartments representing the blood, the hepatocyte, and the bile. The transfer rates between these compartments are defined by the experimentally determined uptake and efflux kinetics. Such models can simulate the time-course of this compound concentration within each compartment, providing a dynamic view of its hepatic handling.

Integration of In Vitro Data to Predict this compound Behavior in Animal Models

A primary goal of developing in vitro models is to predict the in vivo behavior of a compound, a process known as in vitro-in vivo extrapolation (IVIVE). nih.govresearchgate.net For this compound, the kinetic data obtained from hepatocyte and membrane vesicle studies are integrated into more complex physiologically based pharmacokinetic (PBPK) models to predict its disposition in whole animal models, such as rats. nih.govnih.gov

PBPK models are a more sophisticated form of compartmental modeling that incorporates physiological parameters of the animal, such as organ volumes, blood flow rates, and tissue composition, in addition to the compound-specific in vitro data. dissolutiontech.com For this compound, a PBPK model for a rat would include compartments for major organs like the liver, kidney, fat, and muscle, all interconnected by the circulatory system.

The process of IVIVE for predicting the hepatic clearance of this compound in a rat model would involve the following steps:

In Vitro Intrinsic Clearance (CLint) Determination: The Vmax and Km values from in vitro studies with rat hepatocytes are used to calculate the intrinsic clearance, which represents the inherent ability of the liver to remove the compound in the absence of blood flow limitations.

Scaling to In Vivo Intrinsic Clearance: The in vitro CLint is scaled up to represent the entire liver by considering factors such as the number of hepatocytes per gram of liver and the total liver weight of the rat. nih.gov

Integration into a PBPK Model: The scaled in vivo CLint, along with other compound-specific parameters like plasma protein binding and blood-to-plasma ratio, and rat-specific physiological parameters are incorporated into the PBPK model. nih.gov

Simulation of In Vivo Pharmacokinetics: The PBPK model is then used to simulate the concentration-time profile of this compound in the plasma and various tissues of the rat following a virtual administration.

Future Directions and Emerging Research Avenues for Sulfobromophthalein Sodium

Development of Novel Sulfobromophthalein (B1203653) Sodium Derivatives for Specific Research Probes with Enhanced Selectivity

The foundational utility of sulfobromophthalein sodium (BSP) as a probe for hepatic transport function has paved the way for the development of novel derivatives with enhanced capabilities. Future research is increasingly focused on function-oriented synthesis, a strategy aimed at designing simpler, more accessible analogs that retain or improve upon the activity-determining features of the parent molecule. nih.gov This approach allows for the systematic modification of the BSP structure to create a new generation of research probes with heightened selectivity for specific transporters.

A significant area of development involves the conjugation of BSP analogs with fluorescent moieties to create probes for real-time imaging. The goal is to develop derivatives that are not only substrates for specific transporters like Organic Anion-Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2) but also exhibit fluorogenic properties—becoming fluorescent only upon binding to their target or being metabolized. wiley.com For instance, new classes of far-red fluorescent probes, such as those based on silicon-rhodamine (SiR), are being developed because they are permeable, non-toxic, and can be derivatized with specific ligands to target them to particular cellular structures or proteins. wiley.com The development of such dual-function probes would enable the simultaneous characterization of both the uptake (via OATPs) and efflux (via MRP2) processes in live cells, providing a more dynamic and integrated view of vectorial transport. mtak.hu

Table 1: Potential Modifications for Novel BSP Derivatives

Modification Strategy Target Transporter/Process Desired Enhancement Rationale
Conjugation to Fluorophores (e.g., SiR) OATP1B1, OATP1B3, MRP2 Real-time imaging, Spatiotemporal tracking Enables live-cell fluorescence microscopy to visualize transport dynamics. wiley.com
Alteration of Side Chains OATP Isoforms (1B1 vs. 1B3) Enhanced Selectivity To create probes that can distinguish between the functions of closely related transporter isoforms. mtak.hu
Introduction of Photoactivatable Groups General Transport Studies Controlled Activation Allows for precise initiation of the transport process at specific times and locations within a biological system.
Synthesis of Prodrug Derivatives Intracellular Metabolism Probing metabolic activation Designing derivatives that become active transporter substrates only after intracellular enzymatic modification. mdpi.com

Advanced Spectroscopic and Imaging Modalities for Spatiotemporal Tracking of this compound in Complex Biological Systems

Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), offer the potential to visualize the interaction of BSP probes with individual transporter proteins on the cell membrane. nih.gov These methods bypass the diffraction limit of light, enabling researchers to see molecular processes with unprecedented detail. By using fluorescent BSP analogs, it could be possible to track the precise localization of the probe as it binds to and is translocated by OATP and MRP transporters in the sinusoidal and canalicular membranes of hepatocytes, respectively. nih.gov

Furthermore, multiphoton microscopy provides a significant advantage for in vivo and deep-tissue imaging. mdpi.com Its use of near-infrared excitation light allows for deeper penetration into living tissues with reduced phototoxicity compared to conventional fluorescence microscopy. mdpi.com This would enable the spatiotemporal tracking of fluorescent BSP derivatives in the intact liver of a living animal, providing insights into hepatic transport under more physiologically relevant conditions. Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced modality that can distinguish the BSP probe from endogenous fluorophores and provide information about the probe's local environment, such as binding to transporter proteins. mdpi.com

Table 2: Advanced Imaging Modalities for BSP Tracking

Imaging Modality Key Advantage Potential Application for BSP Research Reference
Super-Resolution Microscopy (STORM/PALM) Nanoscale resolution Visualizing single BSP molecules interacting with individual transporter proteins. nih.gov
Multiphoton Microscopy Deep tissue penetration, reduced phototoxicity In vivo imaging of BSP transport within the liver lobules of living animals. mdpi.com
Fluorescence Lifetime Imaging (FLIM) Environmental sensing Differentiating between free and protein-bound BSP; monitoring interactions with transporters. mdpi.com
Live-Cell Fluorescence Microscopy Real-time dynamics Observing the uptake, intracellular trafficking, and biliary excretion of fluorescent BSP derivatives in cultured hepatocytes. wiley.comnih.gov

Elucidating Uncharacterized Transport Mechanisms and Regulatory Pathways for this compound

While the primary hepatic uptake and efflux pathways for BSP via OATP and MRP2 transporters are well-established, future research aims to uncover potentially uncharacterized transport mechanisms and the complex regulatory networks that govern them. nih.gov The complete picture of BSP disposition likely involves a more intricate interplay of transporters than currently appreciated. For example, under conditions of cholestasis or when MRP2 is deficient (as in Dubin-Johnson syndrome), the basolateral efflux pump MRP3 is upregulated to compensate by transporting conjugated organic anions back into the bloodstream. nih.gov Investigating the role of MRP3 and other potential compensatory transporters in BSP handling under various pathophysiological conditions is a key area for future study.

The regulation of the expression and function of these transporters is another critical research frontier. This involves studying the signaling pathways and transcription factors that respond to drug exposure, cellular stress, or disease states to modify transporter activity. For example, activation of nuclear receptors like the Pregnane X Receptor (PXR) can increase the expression of various metabolic enzymes and transporters, potentially altering BSP clearance. youtube.com Elucidating how these regulatory pathways are triggered and how they specifically impact the transporters involved in BSP disposition will provide a deeper understanding of liver physiology and the mechanisms of drug-induced liver injury. Research is needed to explore how genetic polymorphisms in these transport and regulatory proteins affect an individual's capacity to handle BSP, which could explain inter-individual variability in liver function tests.

Role of this compound in Understanding Hepatic Drug-Drug Interactions from a Mechanistic Transport Perspective

This compound serves as a valuable tool for investigating the mechanistic basis of drug-drug interactions (DDIs) at the level of hepatic transporters. ich.org In DDI studies, drugs can be classified as either a "victim," whose pharmacokinetics are altered, or a "perpetrator," which causes the alteration. youtube.comnih.gov Given that BSP is a known substrate for OATP1B1 and OATP1B3, it can be used as a sensitive "victim" probe to assess whether an investigational drug acts as a "perpetrator" by inhibiting these crucial uptake transporters. ich.org

Future research will leverage BSP in meticulously designed clinical and preclinical DDI studies. nih.govmedpace.com For instance, if a new drug candidate is co-administered with BSP and an increase in the plasma concentration of BSP is observed, it provides strong evidence that the new drug inhibits OATP-mediated uptake. youtube.com This mechanistic approach is superior to empirical screening as it identifies the specific pathway being affected. medpace.com This is critical information for predicting the potential of a new drug to interact with other medications that are also substrates for OATPs, such as statins or certain antivirals.

The use of physiologically-based pharmacokinetic (PBPK) modeling can further enhance the utility of BSP in DDI studies. medpace.comeuropa.eu By incorporating in vitro transport data for BSP and an investigational drug into a PBPK model, researchers can simulate the magnitude of a potential DDI in vivo. These simulations can help to prioritize which clinical DDI studies are necessary and can inform dose adjustments for drugs that are likely to be co-administered. europa.eu In cases of liver disease, where transporter expression and function can be altered, BSP can be used to study how such conditions modify the magnitude and clinical relevance of DDIs. wjgnet.com

Applications of this compound in Organ-on-a-Chip and Microphysiological Systems for Transport Research

Organ-on-a-chip (OoC) and other microphysiological systems (MPS) are emerging as powerful tools that more accurately replicate human liver physiology in vitro compared to traditional 2D cell cultures. nih.govnih.govatlantisbioscience.com These systems, which often feature 3D co-cultures of primary human hepatocytes and other liver cell types under continuous perfusion, can maintain cell polarity and transport functions for extended periods. nih.govmicrofluidics-innovation-center.com This makes them ideal platforms for studying complex transport processes.

This compound is poised to play a crucial role as a benchmark compound for validating and utilizing these advanced models. The ability of a liver MPS to accurately recapitulate the known in vivo transport kinetics of BSP—including sinusoidal uptake, intracellular processing, and canalicular excretion—would serve as a strong validation of the model's physiological relevance. frontiersin.orgdrugdiscoverynews.com Researchers can use BSP to assess the functional maturity of bile canalicular networks within the chip, a critical feature that is often lacking in conventional in vitro models. frontiersin.org

Once validated, these liver-on-a-chip systems can be used with BSP to investigate complex questions that are difficult to address in vivo. This includes studying the transport of BSP in models of liver diseases like steatosis or fibrosis, or screening new drug candidates for their potential to cause cholestatic liver injury by observing their effect on BSP excretion into the microfluidic bile canaliculi. nih.govfda.govmdpi.com The integration of BSP as a probe in these systems promises to improve the prediction of drug disposition and hepatotoxicity, bridging the gap between preclinical studies and clinical outcomes. drugdiscoverynews.com

Q & A

Q. How to address nonlinear pharmacokinetics in high-dose this compound studies?

  • Methodological Answer : Suspect transporter saturation at doses >10 mg/kg. Model data using Michaelis-Menten kinetics (Vmax and Km estimation). Validate with in vitro vesicular uptake assays. Compare with lower-dose linear regression models to identify inflection points .

Q. What are the limitations of spectrophotometric quantification in heterogeneous biological samples?

  • Methodological Answer : Hemolysis or lipemia may interfere with absorbance. Correct using blank samples matched for turbidity. Validate with LC-MS/MS for absolute quantification. Apply multivariate regression to adjust for confounding absorbance from bilirubin or hemoglobin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.